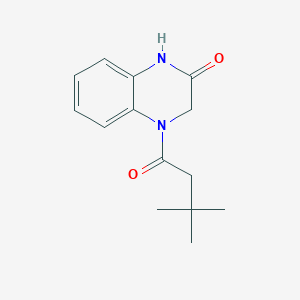
N-cyclopentyl-N,2-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N,2-dimethylfuran-3-carboxamide (CDF) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of furan, a heterocyclic organic compound that contains a ring of five carbon atoms and one oxygen atom. CDF has shown promising results in scientific research, particularly in the fields of medicine and pharmacology.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-N,2-dimethylfuran-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Specifically, N-cyclopentyl-N,2-dimethylfuran-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. Additionally, N-cyclopentyl-N,2-dimethylfuran-3-carboxamide has been shown to modulate the activity of various enzymes and receptors in the body, which could contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-cyclopentyl-N,2-dimethylfuran-3-carboxamide has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, improve cognitive function, and protect against neurodegeneration. Additionally, N-cyclopentyl-N,2-dimethylfuran-3-carboxamide has been shown to have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopentyl-N,2-dimethylfuran-3-carboxamide is its high purity and reliability as a research compound. Additionally, N-cyclopentyl-N,2-dimethylfuran-3-carboxamide has been shown to have a wide range of potential applications in various fields, making it a versatile research tool. However, one limitation of N-cyclopentyl-N,2-dimethylfuran-3-carboxamide is its relatively high cost, which could limit its accessibility for some researchers.
Orientations Futures
There are a number of potential future directions for research on N-cyclopentyl-N,2-dimethylfuran-3-carboxamide. One area of interest is the development of N-cyclopentyl-N,2-dimethylfuran-3-carboxamide-based therapeutics for the treatment of chronic pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of N-cyclopentyl-N,2-dimethylfuran-3-carboxamide and its potential applications in the treatment of neurodegenerative diseases. Finally, there is potential for the development of new synthetic methods for the production of N-cyclopentyl-N,2-dimethylfuran-3-carboxamide, which could improve its accessibility and reduce its cost.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-N,2-dimethylfuran-3-carboxamide involves the reaction of cyclopentylmagnesium bromide with 2,3-dimethylfuran-3-carboxylic acid chloride. The resulting product is then purified through a series of chemical processes to obtain pure N-cyclopentyl-N,2-dimethylfuran-3-carboxamide. This synthesis method has been optimized for high yield and purity, making it a reliable source of N-cyclopentyl-N,2-dimethylfuran-3-carboxamide for scientific research.
Applications De Recherche Scientifique
N-cyclopentyl-N,2-dimethylfuran-3-carboxamide has been extensively studied for its potential applications in medicine and pharmacology. It has been shown to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, N-cyclopentyl-N,2-dimethylfuran-3-carboxamide has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-cyclopentyl-N,2-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-11(7-8-15-9)12(14)13(2)10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSHIJLKHUGVTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N(C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[[4-(2-Methyl-2,3-dihydroindole-1-carbonyl)phenyl]methyl]pyrrolidine-2,5-dione](/img/structure/B7505139.png)



![N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7505187.png)

![2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]acetamide](/img/structure/B7505201.png)